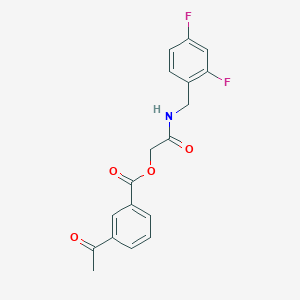

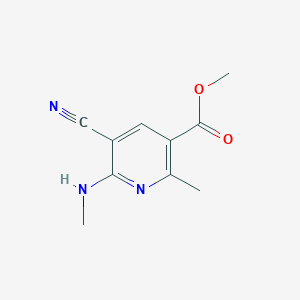

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-acetylbenzoate

カタログ番号 B2779572

CAS番号:

1794931-46-6

分子量: 347.318

InChIキー: LUNOMHOHUISIBF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antitumor Activity of Benzothiazoles

- Synthesis and Antitumor Properties : Research on benzothiazoles, such as 2-(4-Aminophenyl)benzothiazoles, has revealed their potent antitumor activity, particularly against breast cancer cell lines. These compounds undergo metabolic oxidation, which plays a crucial role in their mode of action, suggesting differential uptake and metabolism by cancer cells as a basis for their selective anticancer activity (Kashiyama et al., 1999).

Enzyme Inhibition

- Carbonic Anhydrase and Cholinesterase Inhibition : Compounds containing nitrogen and sulfur atoms, developed through reactions of aminomethylation and alkoxymethylation, have shown significant inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase isoenzymes. These findings indicate potential applications in treating diseases related to enzyme dysfunction (Gulcin et al., 2017).

Mechanistic Insights

- Metabolic Activation and DNA Adduct Formation : Studies have shown that antitumor benzothiazoles, like 2-(4-aminophenyl)benzothiazoles, generate DNA adducts in sensitive tumor cells both in vitro and in vivo, highlighting a mechanism involving metabolic activation and covalent DNA binding as part of their antitumor efficacy. This suggests their potential application in targeted cancer therapy (Leong et al., 2003).

Novel Synthesis Approaches

- Rhodium-Catalyzed Oxidative Coupling : Research has demonstrated the efficient synthesis of condensed heterocyclic compounds, including isocoumarin derivatives, through the direct oxidative coupling of amino- or hydroxybenzoic acids with internal alkynes. This method, catalyzed by a rhodium/copper system under air, offers a waste-free approach to synthesizing potentially bioactive heterocyclic compounds (Shimizu et al., 2009).

特性

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-acetylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO4/c1-11(22)12-3-2-4-13(7-12)18(24)25-10-17(23)21-9-14-5-6-15(19)8-16(14)20/h2-8H,9-10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNOMHOHUISIBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3-acetylbenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

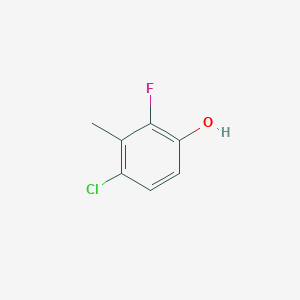

4-Chloro-2-fluoro-3-methylphenol

1351668-24-0

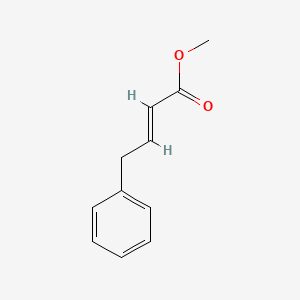

(E)-Methyl 4-phenylbut-2-enoate

34541-75-8; 54966-42-6

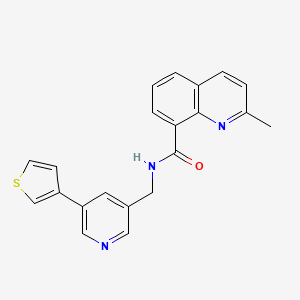

![3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2779493.png)

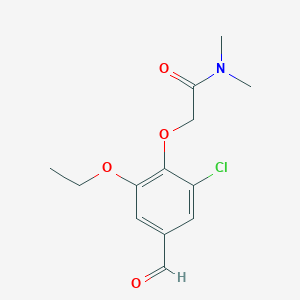

![(5-Fluoro-4-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2779494.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2779497.png)

![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)

![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2779509.png)

![(2,5-dimethylfuran-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2779510.png)